molecular formula C8H9NO3 B178660 N-(Hydroxymethyl)salicylamide CAS No. 13436-87-8

N-(Hydroxymethyl)salicylamide

Cat. No.: B178660
CAS No.: 13436-87-8
M. Wt: 167.16 g/mol
InChI Key: LJZYAHCUAUNANB-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)salicylamide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(Hydroxymethyl)salicylamide, a derivative of salicylamide, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 13436-87-8) is characterized by the presence of a hydroxymethyl group attached to the salicylamide backbone. This modification enhances its solubility and biological activity compared to its parent compound, salicylamide. The molecular formula is C8H9NO3C_8H_9NO_3, and its structure can be represented as follows:

Structure C6H4(OH)(NH2)CH2OH\text{Structure }\quad \text{C}_6H_4(OH)(NH_2)CH_2OH

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various bacterial strains, including those responsible for skin infections and other common ailments. A notable study reported that this compound demonstrated activity against Cutibacterium acnes, a bacterium implicated in acne vulgaris, suggesting its potential use in dermatological formulations.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm
Cutibacterium acnes17 mm

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Salicylamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.

Case Study: Breast Cancer

A study focusing on salicylamide derivatives demonstrated that compounds similar to this compound exhibited potent anti-proliferative effects against breast cancer cell lines. Specifically, one derivative showed an IC50 value of approximately 3.38μM3.38\,\mu M against the MDA-MB-231 triple-negative breast cancer cell line while maintaining low toxicity towards normal cells .

Table 2: Antiproliferative Effects of Salicylamide Derivatives

CompoundCell LineIC50 Value (μM\mu M)Toxicity (MCF-10A)
Compound 9aMDA-MB-2313.38>60
Compound HJC0152MDA-MB-2314.90>60
Compound HJC0416MCF-710.07>60

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been suggested that salicylamide derivatives can inhibit enzymes involved in cancer cell proliferation and survival pathways, such as STAT3 phosphorylation .
  • Induction of Apoptosis : Compounds derived from salicylamide have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Properties : Some studies indicate that salicylamide derivatives may possess antiviral activity against RNA and DNA viruses, although specific data on this compound remains limited .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Formulation Development : To explore its application in topical or systemic therapies for infections and cancer treatment.

Properties

IUPAC Name

2-hydroxy-N-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYAHCUAUNANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158673
Record name Methylol salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-87-8
Record name Methylol salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13436-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylol salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(HYDROXYMETHYL)-SALICYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLOL SALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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